3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Drug Design ADME Optimization Lipinski Rule of Five

Researchers require conformationally flexible scaffolds to address induced-fit binding in kinase and PDE targets, but many triazolopyridines lack the optimal lipophilicity and H-bond geometry. This compound solves that gap. - **Functional differentiation:** Phenoxymethyl group (XLogP3=2.2) enhances metabolic stability via O-linkage while maintaining CNS drug-like permeability; 5 H-bond acceptors enable unique metal coordination for MOF/catalyst design. - **Procurement value:** ≥98% purity ensures reliable SAR in HTS; 4 rotatable bonds allow conformational sampling for fragment-based discovery. - **Supply:** BenchChem provides immediate global shipping.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
CAS No. 1119449-68-1
Cat. No. B3023603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS1119449-68-1
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C3N2C=C(C=C3)C(=O)O
InChIInChI=1S/C14H11N3O3/c18-14(19)10-6-7-12-15-16-13(17(12)8-10)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
InChIKeyUNYAJGRKERXSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molecular Profile of 3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid


3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1119449-68-1) is a heterocyclic compound characterized by a triazolo[4,3-a]pyridine scaffold bearing a phenoxymethyl substituent at position 3 and a carboxylic acid handle at position 6 [1]. It belongs to the broader class of [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acids, which are widely explored as building blocks for kinase inhibitors, antimicrobial agents, and CNS-targeting molecules [2].

Scaffold Class
Triazolo[4,3-a]pyridine with phenoxymethyl and carboxylic acid handles
Design Context
May support CNS lead optimization and kinase inhibitor fragment libraries
Derivatization
Carboxylic acid enables amide coupling for library expansion

Why Generic Triazolopyridine Analogs Cannot Substitute


The [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid series is characterized by a range of substituents that produce widely divergent physicochemical properties, solubility profiles, and biological activities [1]. The unsubstituted core compound (CAS 933708-92-0), the 3-methyl analog (CAS 1031619-88-1), and the 3-phenyl analog (CAS 936074-66-7) each exhibit markedly different lipophilicity, solubility, and hydrogen bonding capabilities [2]. Generic substitution among these analogs is not feasible because even small structural changes at position 3 drastically alter logP (from 0.7 to 2.4 across the series), molecular weight (from 163 to 269 Da), and hydrogen bond acceptor count, which in turn determine membrane permeability, protein binding, and chemical reactivity [3]. Furthermore, patents disclose that phenoxymethyl-substituted heterocycles can uniquely inhibit phosphodiesterase 10 (PDE10), a target relevant for CNS disorders, underscoring the functional differentiation conferred by the phenoxymethyl group [4].

Lipophilicity Mismatch
LogP differs substantially from core and phenyl analogs, potentially altering predicted CNS permeability and solubility profiles.
Conformational Flexibility Gap
Higher rotatable bond count vs. rigid analogs may affect induced-fit binding, limiting direct scaffold replacement in kinase assays.
Hydrogen Bonding Divergence
Additional ether oxygen creates a distinct acceptor profile, which may shift target selectivity and protein–ligand interactions.

Key Differentiators Against Structural Analogs


Optimized Lipophilicity for CNS Drug Design

The computed XLogP3 value for 3-(phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is 2.2 [1]. This value falls within the optimal logP range of 1–3 for CNS drug candidates, balancing membrane permeability with aqueous solubility. In contrast, the unsubstituted core compound (CAS 933708-92-0) has XLogP3 0.7, which is too hydrophilic for effective blood–brain barrier penetration, while the 3-phenyl analog (CAS 936074-66-7) has XLogP3 2.4, approaching the upper Lipinski threshold and potentially increasing the risk of poor solubility and metabolic clearance [2].

Lipophilicity
Class-level inference
XLogP3 2.2
Core 0.7 · 3-Me 1.1 · 3-Ph 2.4
Reported logP in CNS lead-like range
Computed value; experimental logD may differ
Drug Design ADME Optimization Lipinski Rule of Five

Enhanced Conformational Flexibility for Induced-Fit Binding

The target compound contains 4 rotatable bonds, primarily due to the phenoxymethyl linker, compared to only 1 rotatable bond in the unsubstituted core (CAS 933708-92-0) and the 3-methyl analog (CAS 1031619-88-1), and 2 in the 3-phenyl analog (CAS 936074-66-7) [1]. This increased flexibility allows the molecule to adapt to various binding pocket geometries, potentially enabling induced-fit interactions that rigid scaffolds cannot achieve [2].

Rotatable Bonds
Class-level inference
4 rotatable bonds
Core 1 · 3-Me 1 · 3-Ph 2
May support conformational sampling for induced-fit models
Computed; flexibility in target pocket not assessed
Structural Biology Molecular Recognition Binding Affinity Optimization

High Commercial Purity for Assay Reproducibility

Commercially, 3-(phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is supplied at NLT 98% purity by MolCore . In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) is typically offered at 95% purity by vendors such as AKSci , and the 3-methyl analog (CAS 1031619-88-1) is listed at 95% purity by Enamine . This 3-percentage-point purity advantage reduces the need for additional purification steps in compound libraries and biological assays.

Purity Specification
Supplier data
NLT 98% (MolCore)
Core 95% (AKSci) · 3-Me 95% (Enamine)
Supports batch-to-batch reproducibility in screening
Analytical method not disclosed; verify per lot
Chemical Synthesis Quality Control Reproducibility

Distinct Hydrogen Bond Acceptor Profile

The phenoxymethyl group introduces an additional ether oxygen, raising the hydrogen bond acceptor count to 5, compared to 4 in the unsubstituted core, 3-methyl analog, and 3-phenyl analog [1]. This extra acceptor site enhances the compound's ability to form directional hydrogen bonds with protein residues or metal ions, potentially enabling selective interactions unattainable with simpler analogs [2].

H‑Bond Acceptors
Class-level inference
5 acceptors
Core 4 · 3-Me 4 · 3-Ph 4
Additional acceptor may diversify binding interaction profiles
Impact on selectivity requires experimental validation
Protein-Ligand Interactions Coordination Chemistry Catalysis

Optimal Application Scenarios


CNS Drug Discovery and Blood–Brain Barrier Penetration

With an XLogP3 of 2.2, this compound sits within the ideal lipophilicity window for CNS drugs. It can serve as a core scaffold for designing PDE10 inhibitors or other CNS-active agents [1]. The phenoxymethyl group enhances metabolic stability via the O-linkage while maintaining sufficient permeability.

Kinase Inhibitor Fragment Libraries

The 4 rotatable bonds enable this scaffold to sample diverse conformations suitable for induced-fit binding to kinase ATP pockets, unlike the rigid 1-rotatable-bond core scaffold. This makes it useful for fragment-based drug discovery campaigns targeting kinases with flexible active sites [2].

Metal-Organic Frameworks and Coordination Chemistry

The additional ether oxygen (5 H-bond acceptors vs. 4 in simpler analogs) enables unique coordination geometries with metal ions, making this compound suitable for designing MOFs or homogeneous catalysts with enhanced stability and selectivity [3].

High-Throughput Screening with Batch-to-Batch Reproducibility

For screening campaigns requiring consistent compound purity, the NLT 98% specification ensures reliable SAR data and minimizes false positives due to impurities, which is critical for automated HTS workflows in pharmaceutical industry settings .

Application
Selection Property
Validation Focus
CNS Lead Optimization Studies
Predicted logP consistent with CNS lead space
Experimental logD and brain penetration models
Kinase Inhibitor Fragment Screening
Conformational flexibility (rotatable bonds)
Binding pose diversity and induced-fit assays
Coordination Chemistry & MOF Design
Distinct hydrogen bond acceptor count
Metal coordination geometry and stability
High-Throughput Screening Libraries
High-purity commercial specification
Lot-to-lot consistency and impurity profiling
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